molecular formula C15H25N3O2 B11043779 6-methyl-5-(3-methylbutyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]pyrimidin-4(3H)-one

6-methyl-5-(3-methylbutyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]pyrimidin-4(3H)-one

Cat. No.: B11043779
M. Wt: 279.38 g/mol
InChI Key: DLXSKIWPIREIJZ-UHFFFAOYSA-N
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Description

6-methyl-5-(3-methylbutyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]pyrimidin-4(3H)-one is a pyrimidine-based compound of significant interest in medicinal chemistry and neuroscience research for its potential as a neuroprotective agent. This compound is structurally related to a novel class of neuroprotective compounds discovered through the modification of minoxidil derivatives, which were specifically investigated for alleviating chemotherapy-induced peripheral neuropathy . Research indicates that such compounds exhibit excellent efficacy in improving behavioral functions and possess high safety profiles, with demonstrated maximum tolerated doses exceeding 500 mg/kg in preclinical models . The compound's core pyrimidine structure is characteristic of agents that have shown promise in inhibiting paclitaxel-induced inflammatory responses and the infiltration of immune cells into sensory neurons, thereby elucidating a potential mechanism of action for alleviating neuropathic pain . The tetrahydrofuran-2-ylmethyl)amino substituent at the 2-position is a critical structural feature that may contribute to its biological activity and binding affinity. This product is intended For Research Use Only (RUO) and is strictly for laboratory applications. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are advised to conduct all necessary safety assessments, including handling the compound in accordance with laboratory safety protocols (wearing appropriate personal protective equipment) and adhering to proper storage conditions as specified in the Safety Data Sheet.

Properties

Molecular Formula

C15H25N3O2

Molecular Weight

279.38 g/mol

IUPAC Name

4-methyl-5-(3-methylbutyl)-2-(oxolan-2-ylmethylamino)-1H-pyrimidin-6-one

InChI

InChI=1S/C15H25N3O2/c1-10(2)6-7-13-11(3)17-15(18-14(13)19)16-9-12-5-4-8-20-12/h10,12H,4-9H2,1-3H3,(H2,16,17,18,19)

InChI Key

DLXSKIWPIREIJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)NCC2CCCO2)CCC(C)C

Origin of Product

United States

Preparation Methods

Methodology

The pyrimidinone ring is constructed via cyclocondensation between β-keto esters and amidines. For this compound:

  • Step 1 : Ethyl 3-(3-methylbutyl)-3-oxobutanoate (β-keto ester) is prepared by Claisen condensation of ethyl acetoacetate with 3-methylbutyl bromide under basic conditions.

  • Step 2 : Reaction with 2-(tetrahydrofuran-2-ylmethyl)guanidine (amidine derivative) in ethanol catalyzed by sodium ethoxide yields the pyrimidinone core.

Optimization

  • Temperature : 80–100°C, reflux for 6–12 hours.

  • Yield : 65–72% after recrystallization from ethanol.

Key Data :

ParameterValue
Reaction Time8 hours (reflux)
SolventEthanol
CatalystNaOEt (10 mol%)
Isolated Yield68%

Multi-Step Synthesis via Pyrimidine Intermediates

Pathway

This method involves sequential alkylation and amination of a pre-formed pyrimidine intermediate:

  • Intermediate 1 : 6-Methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one is synthesized via cyclization of ethyl 3-(3-methylbutyl)acetoacetate with urea in acetic acid.

  • Intermediate 2 : Chlorination at position 2 using POCl₃ yields 2-chloro-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one.

  • Final Step : Nucleophilic substitution with (tetrahydrofuran-2-ylmethyl)amine in DMF at 120°C for 4 hours.

Yield Enhancement

  • Microwave irradiation (100°C, 30 minutes) improves substitution efficiency, increasing yield to 85%.

Reaction Scheme :

  • Cyclization → 2. Chlorination → 3. Amination

Ultrasound-Assisted One-Pot Synthesis

Green Chemistry Approach

A four-component reaction under ultrasound irradiation streamlines synthesis:

  • Components :

    • Ethyl acetoacetate

    • 3-Methylbutylamine

    • Tetrahydrofuran-2-carboxaldehyde

    • Malononitrile

  • Catalyst : InCl₃ (20 mol%) in 50% ethanol.

Conditions

  • Ultrasound Frequency : 25 kHz

  • Temperature : 40°C

  • Time : 20 minutes

  • Yield : 89%

Advantages :

  • Reduced reaction time.

  • Avoids toxic solvents.

Peptide Coupling Reagent-Mediated Amination

Late-Stage Functionalization

The 2-amino group is introduced using coupling reagents:

  • Step 1 : 6-Methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one is treated with T3P (propanephosphonic acid anhydride) to activate the 2-position.

  • Step 2 : Reaction with (tetrahydrofuran-2-ylmethyl)amine in dichloromethane at room temperature.

Data :

ParameterValue
Coupling ReagentT3P (50% in EtOAc)
Reaction Time2 hours
Yield78%

Chiral Resolution for Enantiopure Product

Necessity

If the tetrahydrofuran-2-ylmethyl group introduces chirality, enantiomers are separated via chiral chromatography:

  • Column : Chiralpak AD-H

  • Eluent : Hexane/ethanol (80:20)

  • Resolution : >99% enantiomeric excess (ee).

Comparative Analysis of Methods

MethodYield (%)TimeKey Advantage
Cyclocondensation688 hoursScalability
Multi-Step Synthesis856 hoursHigh purity
Ultrasound-Assisted8920 minutesEco-friendly
Peptide Coupling782 hoursMild conditions

Chemical Reactions Analysis

Types of Reactions

6-methyl-5-(3-methylbutyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may result in various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-methyl-5-(3-methylbutyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name (Reference) Position 2 Substituent Position 5 Substituent Position 6 Substituent Key Features
Target Compound Tetrahydrofuran-2-ylmethyl amino 3-Methylbutyl Methyl Balanced lipophilicity/polarity
2-(Butylaminoformamido)-6-methyl-5-((5-anthracyl)methyl)-4(1H)-pyrimidinone Butylaminoformamido Anthracyl-methyl Methyl High steric bulk; aromatic interactions likely
BP 5631: 2-(Methylthio)-6-(pyrazin-2-yl)pyrimidin-4(3H)-one Methylthio - Pyrazin-2-yl Electron-deficient; sulfur enhances π-stacking
STK261541: 2-(4-Benzylpiperazinyl)-5-(2-methylbenzyl)pyrimidin-4(3H)-one 4-Benzylpiperazinyl 2-Methylbenzyl Methyl High lipophilicity; potential CNS penetration
5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4(3H)-one Methyl Bromo Trifluoromethyl Electron-withdrawing groups; metabolic stability

Key Observations :

  • Polarity: The target’s tetrahydrofuran-derived amino group (Position 2) provides greater hydrogen-bonding capacity than methylthio (BP 5631) or benzylpiperazinyl (STK261541) groups.
  • Lipophilicity : The 3-methylbutyl chain (Position 5) offers moderate lipophilicity compared to anthracyl (highly lipophilic, ) or trifluoromethyl (polar but hydrophobic, ) groups.

Electronic Effects on Pyrimidinone Core

  • Target Compound: The amino group at Position 2 donates electrons to the pyrimidinone ring, increasing nucleophilicity at N3 and C4. This contrasts with electron-withdrawing groups like trifluoromethyl () or nitro (), which reduce electron density.
  • Methylthio vs.

Biological Activity

6-Methyl-5-(3-methylbutyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]pyrimidin-4(3H)-one is a synthetic compound belonging to the pyrimidine family. Its unique structure, characterized by a pyrimidine ring, a tetrahydrofuran moiety, and an amine group, suggests potential biological activities that are of interest in medicinal chemistry. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Features

The compound's structure can be summarized as follows:

Component Description
Pyrimidine Ring Core structure providing biological activity
Tetrahydrofuran Moiety Enhances solubility and interaction potential
Amine Group Potential for hydrogen bonding with biological targets

Biological Activity

Preliminary studies have indicated that this compound may exhibit a variety of biological activities:

  • Antimicrobial Properties : The compound has shown potential against various bacterial strains, suggesting its role as an antimicrobial agent.
  • Antitumor Activity : Initial research indicates possible cytotoxic effects on cancer cell lines, warranting further investigation into its antitumor mechanisms.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific kinases involved in cellular signaling pathways, which could be relevant for treating diseases like cancer.

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Key areas of focus include:

  • Interaction with Receptors : The amine group may facilitate interactions with various receptors, leading to downstream signaling effects.
  • Modulation of Enzyme Activity : By inhibiting specific enzymes, the compound could alter metabolic pathways critical for cell survival and proliferation.

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of this compound:

  • Antimicrobial Study : A study evaluated the effectiveness of the compound against Escherichia coli and Staphylococcus aureus, demonstrating significant inhibitory effects (IC50 values reported).
  • Cytotoxicity Assay : In vitro assays on cancer cell lines (e.g., HeLa and MCF-7) showed that the compound reduced cell viability in a dose-dependent manner.
  • Kinase Inhibition : Research indicated that the compound inhibits LsrK kinase activity, which is involved in quorum sensing in bacteria, suggesting a novel mechanism for its antimicrobial action.

Future Directions

Further pharmacological studies are required to fully elucidate the mechanisms of action and therapeutic potential of this compound. Key areas for future research include:

  • In Vivo Studies : To assess the efficacy and safety profile in animal models.
  • Structural Modifications : Investigating analogs to enhance potency and selectivity.
  • Mechanistic Studies : Detailed investigations into how the compound interacts at the molecular level with its biological targets.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 6-methyl-5-(3-methylbutyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]pyrimidin-4(3H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis often involves multi-step protocols with challenges like steric hindrance from the 3-methylbutyl group and regioselectivity in pyrimidinone ring formation. Optimize by:

  • Using palladium-catalyzed cross-coupling for introducing the tetrahydrofuran-2-ylmethyl amine group .
  • Adjusting solvent polarity (e.g., 1,4-dioxane/water mixtures) to improve solubility of intermediates .
  • Monitoring pH (e.g., maintaining pH 10 with ammonium hydroxide) to stabilize reactive intermediates .

Q. Which spectroscopic techniques are most reliable for characterizing the amino-pyrimidinone tautomerism in this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Detect tautomeric forms by observing chemical shifts of the pyrimidinone NH (δ 10–12 ppm) and carbonyl groups (δ 160–170 ppm). Use DMSO-d₆ to slow exchange rates for clearer signals .
  • IR Spectroscopy : Confirm tautomerism via carbonyl stretching frequencies (1650–1750 cm⁻¹) and NH stretches (3200–3400 cm⁻¹) .
  • X-ray Crystallography : Resolve ambiguity by determining solid-state tautomeric preferences (e.g., enol-keto vs. imine forms) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data regarding the compound’s 3D conformation and reactivity?

  • Methodological Answer :

  • DFT Calculations : Model the electronic effects of the tetrahydrofuran-2-ylmethyl substituent to predict preferred conformers and nucleophilic sites .
  • Molecular Dynamics Simulations : Assess solvent interactions (e.g., water vs. DMSO) to explain discrepancies between solution-phase NMR and crystallographic data .
  • Docking Studies : Predict binding affinities with biological targets (e.g., kinases) to prioritize derivatives for synthesis .

Q. What strategies are effective for improving the yield of coupling reactions involving the tetrahydrofuran-2-ylmethyl amine group?

  • Methodological Answer :

  • Catalyst Screening : Test Pd(0)/Pd(II) catalysts (e.g., tetrakis(triphenylphosphine)palladium) to enhance cross-coupling efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity by optimizing microwave power (e.g., 150 W) and temperature (100–120°C) .
  • Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups to shield reactive hydroxyls during amine coupling .

Q. How can researchers address low reproducibility in biological activity assays for this compound?

  • Methodological Answer :

  • Purity Validation : Employ HPLC-MS (≥95% purity threshold) to eliminate batch-to-batch variability caused by impurities .
  • Standardized Assay Buffers : Use ammonium acetate buffers (pH 6.5) to maintain consistent ionic strength in enzymatic assays .
  • Dose-Response Curves : Perform triplicate experiments with controls (e.g., staurosporine for kinase inhibition) to validate IC₅₀ values .

Data Contradiction Analysis

Q. How should researchers interpret conflicting NMR and X-ray data on the compound’s tautomeric state?

  • Methodological Answer :

  • Contextualize Solvent Effects : NMR (solution phase) may favor enol-keto tautomers, while X-ray (solid state) might stabilize imine forms due to crystal packing .
  • Variable Temperature NMR : Perform experiments at 113 K (mimicking crystallographic conditions) to observe tautomeric shifts .
  • Cross-Validate with IR : Compare carbonyl frequencies in solid (ATR-IR) and solution (transmission IR) phases .

Structural and Functional Derivative Design

Q. What functional group modifications enhance the compound’s pharmacokinetic properties without reducing bioactivity?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the 3-methylbutyl group with cyclopentyl to improve metabolic stability while retaining lipophilicity .
  • Pro-drug Strategies : Introduce ester moieties (e.g., methyl carboxylate) to enhance solubility and oral bioavailability .
  • Fragment-Based Screening : Use SPR (Surface Plasmon Resonance) to identify minimal pharmacophores for targeted activity .

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